2,6-Diamino-4-fluoroheptanedioic acid
Description
2,6-Diamino-4-fluoroheptanedioic acid is a fluorinated, branched-chain amino acid derivative featuring a seven-carbon backbone (heptanedioic acid) with amino groups at positions 2 and 6 and a fluorine atom at position 4. This structure combines polar functional groups (amino and carboxylic acids) with a fluorine substituent, which may confer unique physicochemical properties, such as altered acidity, solubility, or metabolic stability.
Properties
CAS No. |
10348-16-0 |
|---|---|
Molecular Formula |
C7H13FN2O4 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2,6-diamino-4-fluoroheptanedioic acid |
InChI |
InChI=1S/C7H13FN2O4/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14) |
InChI Key |
ZDFACBQHCRNYGW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(C(=O)O)N)F)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-fluoroheptanedioic acid typically involves multi-step organic reactions. One common method includes the fluorination of a heptanedioic acid derivative followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 2,6-Diamino-4-fluoroheptanedioic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-fluoroheptanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the fluorine atom, leading to different oxidation states.
Reduction: Reduction reactions can target the carbonyl groups in the heptanedioic acid backbone.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Diamino-4-fluoroheptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-fluoroheptanedioic acid involves its interaction with specific molecular targets. The amino groups and the fluorine atom can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Chain Length | Amino Group Positions | Fluorine Position | Carboxylic Acid Groups | Key Features |
|---|---|---|---|---|---|
| 2,6-Diamino-4-fluoroheptanedioic acid | 7 (heptane) | 2, 6 | 4 | 2 | Fluorine enhances electronegativity |
| 2,6-Diaminohexanoic acid | 6 (hexane) | 2, 6 | None | 1 | Lysine analog, no fluorine |
| 4-Fluoroglutamic acid | 5 (pentane) | 2 | 4 | 1 | Glutamate analog, shorter chain |
| 2,5-Diaminopimelic acid | 7 (heptane) | 2, 5 | None | 2 | Bacterial cell wall component |
Table 2. Hypothetical Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility | pKa (COOH) | pKa (NH2) |
|---|---|---|---|---|
| 2,6-Diamino-4-fluoroheptanedioic acid | -1.2 | High | 2.1, 4.3 | 9.5, 10.2 |
| 2,6-Diaminohexanoic acid | -0.8 | Moderate | 2.3 | 9.8, 10.5 |
| 4-Fluoroglutamic acid | -0.5 | High | 2.0 | 9.6 |
Research Implications
The fluorine atom in 2,6-diamino-4-fluoroheptanedioic acid likely enhances its resistance to enzymatic degradation compared to non-fluorinated analogs, making it a candidate for drug design targeting fluorophilic enzymes. Its dual carboxylic acid groups may also facilitate metal chelation, relevant in neurodegenerative disease research (e.g., modulating glial activity, as seen in fluorinated compounds in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
